A Technical Guide to the Physical and Chemical Properties of 1,1-Cyclohexanediethanol and Its Isomers
A Technical Guide to the Physical and Chemical Properties of 1,1-Cyclohexanediethanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclohexanediethanol is a diol featuring a cyclohexane ring with two hydroxyethyl groups geminally substituted on the same carbon atom. This structure presents unique steric and electronic properties that are of interest in organic synthesis and materials science. However, publicly available data on 1,1-Cyclohexanediethanol is exceptionally scarce.
In contrast, its structural isomers, particularly 1,4-Cyclohexanedimethanol (CHDM), are well-characterized, industrially significant compounds used extensively in polymer manufacturing.[1][2] This guide provides the known information for 1,1-Cyclohexanediethanol and supplements it with a comprehensive overview of the properties and protocols of the closely related and better-documented isomers, 1,1-Cyclohexanedimethanol and 1,4-Cyclohexanedimethanol. This comparative approach offers a valuable contextual understanding for researchers exploring this class of compounds.
Chemical Identity and Structure
The key distinction between these compounds lies in the length of the alcohol-bearing side chain and the substitution pattern on the cyclohexane ring. "Diethanol" signifies a two-carbon chain for each alcohol group (-CH₂CH₂OH), whereas "dimethanol" indicates a one-carbon chain (-CH₂OH).
The table below summarizes the key identifiers for these compounds.
| Property | 1,1-Cyclohexanediethanol | 1,1-Cyclohexanedimethanol | 1,4-Cyclohexanedimethanol (CHDM) |
| CAS Number | Not Available | 2658-60-8 | 105-08-8 |
| Molecular Formula | C₁₀H₂₀O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 172.27 g/mol | 144.21 g/mol | 144.21 g/mol [1] |
| InChIKey | WFUUAJVRMXKBBI-UHFFFAOYSA-N | Not Available | YIMQCDZDWXUDCA-UHFFFAOYSA-N[3] |
Physical Properties
Quantitative physical data for 1,1-Cyclohexanediethanol and 1,1-Cyclohexanedimethanol are largely unavailable. The properties of 1,4-Cyclohexanedimethanol (CHDM), which exist as a mixture of cis and trans isomers, are well-documented and presented here for comparison. Commercial CHDM is typically a white, waxy solid at room temperature with a cis/trans ratio of approximately 30:70.[1]
| Property | 1,1-Cyclohexanediethanol | 1,1-Cyclohexanedimethanol | 1,4-Cyclohexanedimethanol (CHDM) |
| Appearance | Data not available | Data not available | White waxy solid[1] |
| Melting Point | Data not available | Data not available | 41 to 61 °C (mixture)[1] |
| 43 °C (cis-isomer)[4] | |||
| 67 °C (trans-isomer)[4] | |||
| Boiling Point | Data not available | Data not available | 284 to 288 °C[1] |
| Density | Data not available | Data not available | ~1.04 g/cm³[5] |
| Solubility | Data not available | Data not available | Miscible with water and alcohol[5] |
| Flash Point | Data not available | Data not available | 166 °C[4] |
| Vapor Density | Data not available | Data not available | 5 (vs. air)[5] |
Chemical Properties and Reactivity
The chemical behavior of these diols is primarily dictated by their two hydroxyl (-OH) groups. These functional groups serve as reactive sites for various chemical transformations, most notably esterification and etherification.[6]
Polycondensation Reactions: A key reaction for diols like CHDM is polycondensation with dicarboxylic acids or their derivatives to form polyesters.[7] This step-growth polymerization proceeds through the formation of ester linkages with the elimination of a small molecule, such as water.[8][9] The rigid cyclohexane ring of CHDM, when incorporated into a polymer backbone, enhances the resulting material's thermal stability, strength, clarity, and chemical resistance.[1][10] This makes it a crucial comonomer in the production of specialty polyesters like PETG (glycol-modified polyethylene terephthalate).[1]
Other Reactions: Cyclohexanediols can also react with epichlorohydrin to produce glycidyl ethers, which are valuable as reactive diluents to reduce the viscosity of epoxy resins.[11]
Experimental Protocols
Detailed experimental protocols for 1,1-Cyclohexanediethanol are not available. The following sections describe well-established methods for the synthesis and analysis of the isomeric 1,4-Cyclohexanedimethanol (CHDM), which can serve as a methodological reference.
Synthesis of 1,4-Cyclohexanedimethanol (CHDM)
The industrial synthesis of CHDM is typically achieved through the catalytic hydrogenation of dimethyl terephthalate (DMT).[1][12] This is a two-step process that requires high temperature and pressure.
Step 1: Aromatic Ring Hydrogenation Dimethyl terephthalate (DMT) is hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
-
Reaction: C₆H₄(CO₂CH₃)₂ + 3 H₂ → C₆H₁₀(CO₂CH₃)₂
-
Conditions: This step is typically performed in the presence of a palladium (Pd) catalyst at temperatures around 180 °C.[12]
Step 2: Ester Reduction The diester (DMCD) is further reduced to yield 1,4-Cyclohexanedimethanol (CHDM).
-
Reaction: C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH
-
Conditions: This reduction is commonly carried out using a copper chromite catalyst at temperatures of approximately 200 °C.[1][12]
The cis/trans isomer ratio of the final CHDM product is influenced by the choice of catalyst and reaction conditions.[1]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). Key signals to identify would be those corresponding to the hydroxyl protons (-OH), the protons on the carbons bearing the hydroxyl groups, and the protons of the cyclohexane ring.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups.
-
Sample Preparation (Solid): For solid samples like CHDM, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Key Peaks: The most prominent feature for diols is a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups.[13] C-O stretching and C-H stretching vibrations will also be present.
Applications and Significance
While specific applications for 1,1-Cyclohexanediethanol are not documented, the applications of its isomers highlight the utility of the cyclohexanediol scaffold.
-
Polyester and Polyurethane Production: CHDM is a vital monomer for producing high-performance polyesters (e.g., PETG) and polyurethanes.[1][2] These polymers are used in applications ranging from beverage bottles and packaging films to durable coatings and fibers.[1][5]
-
Epoxy Resins: As a precursor to glycidyl ethers, CHDM is used to create reactive diluents that modify the properties of epoxy resin formulations.[1][11]
-
Chemical Intermediate: The diol functionality makes it a versatile intermediate for the synthesis of a wide array of other chemical products.[14]
Conclusion
1,1-Cyclohexanediethanol remains a poorly characterized compound, representing an opportunity for foundational chemical research. In contrast, its isomer 1,4-Cyclohexanedimethanol is a compound of significant industrial importance with well-defined physical properties, chemical reactivity, and established synthesis protocols. Its role as a monomer in high-performance polymers underscores the value of the rigid cyclohexyl core in materials science. The data and protocols presented for CHDM can serve as a valuable baseline for scientists and researchers investigating the properties and potential applications of other, less common cyclohexanediol isomers.
References
- 1. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. 1,4-Cyclohexanedimethanol [webbook.nist.gov]
- 4. 1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 105-08-8,1,4-Cyclohexanedimethanol | lookchem [lookchem.com]
- 6. Diol - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. Buy 1,1-Cyclohexanedimethanol, 2-methyl- | 66810-07-9 [smolecule.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]
